N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-((4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group at position 4 and a piperidine ring at position 4. The pyrimidin-2-ylmethyl moiety is linked to a 4-(trifluoromethyl)benzenesulfonamide group, which introduces strong electron-withdrawing properties due to the trifluoromethyl (-CF₃) substituent.
Properties
IUPAC Name |
N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O2S/c1-13-11-17(25-9-3-2-4-10-25)24-16(23-13)12-22-28(26,27)15-7-5-14(6-8-15)18(19,20)21/h5-8,11,22H,2-4,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJGUJUXIHIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, often referred to as PMSA, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas.
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a pyrimidine core linked to a piperidine ring and a trifluoromethyl-substituted benzenesulfonamide moiety. The synthesis typically involves several steps:
- Formation of the Pyrimidine Core : This is achieved through condensation reactions involving aldehydes and guanidine derivatives.
- Introduction of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine derivative into the pyrimidine structure.
- Attachment of the Benzenesulfonamide Group : This final step often utilizes coupling reagents like EDCI in the presence of bases to form the sulfonamide bond.
Antitumor Properties
Recent studies have highlighted PMSA's potential as an anticancer agent. For instance, research conducted at Guangdong Medical University demonstrated that PMSA significantly inhibits tumor cell proliferation and migration while inducing ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in various cancer cell lines.
Key Findings:
- Cell Proliferation : PMSA treatment resulted in reduced proliferation rates in tumor cells, as evidenced by MTT assays.
- Migration Inhibition : Scratch assays indicated that PMSA effectively suppressed the migratory capacity of cancer cells.
- Ferroptosis Induction : Flow cytometry revealed increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), markers associated with ferroptosis, following PMSA treatment.
The mechanism appears to involve the inhibition of the KEAP1-NRF2-GPX4 axis , crucial for cellular defense against oxidative stress. Molecular docking studies suggest that PMSA binds to NRF2, inhibiting its activity and promoting ferroptosis in tumor cells .
Other Biological Activities
Beyond its antitumor effects, PMSA has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various pathogens, although detailed investigations are still required.
- Enzyme Inhibition : PMSA may inhibit specific kinases involved in cancer signaling pathways, further contributing to its anticancer properties .
Research Data and Case Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Antitumor Activity | MTT Assay, Scratch Assay | Inhibited proliferation and migration of cancer cells |
| Ferroptosis Mechanism | Flow Cytometry, Western Blot | Increased ROS/MDA levels; decreased expression of SLC7A11/XCT and GPX4 |
| Molecular Docking | Discovery Studio System | PMSA binds to NRF2, blocking its activity |
Case Study Example
In a controlled laboratory setting, PMSA was administered to human cancer cell lines including HeLa and MCF-7. The results indicated a dose-dependent response where higher concentrations correlated with increased apoptosis markers and decreased cell viability. The study concluded that PMSA holds potential as a therapeutic candidate for further development in oncology .
Scientific Research Applications
Anti-Tumor Activity
Recent studies have highlighted the anti-tumor effects of N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, also referred to as PMSA (4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide). Research conducted at the Marine Biomedical Research Institute of Guangdong Medical University demonstrated that PMSA significantly inhibited tumor cell proliferation, colony formation, and migration. The compound was shown to trigger ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation—in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of compounds similar to this compound is essential for optimizing their therapeutic efficacy. The presence of the piperidine moiety and trifluoromethyl group appears to enhance the compound's biological activity. Studies indicate that modifications to these functional groups can lead to variations in potency against different cancer cell lines .
Comparative Efficacy
To contextualize the efficacy of PMSA, it is useful to compare it with other pyrimidine-based compounds known for their anti-cancer properties. The following table summarizes key attributes:
| Compound Name | Structure | Mechanism | Efficacy Against Cancer Types |
|---|---|---|---|
| PMSA | [Structure] | Inhibits KEAP1-NRF2-GPX4 axis | Breast, lung, colorectal |
| Compound A | [Structure] | Induces apoptosis | Ovarian, prostate |
| Compound B | [Structure] | Targets EGFR | Lung, head and neck |
Comparison with Similar Compounds
N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Structure : Pyridine-based sulfonamide with benzyloxy, methyl, and trifluoromethyl groups.
- Key Differences: Replaces the pyrimidine core of the target compound with a pyridine ring.
- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Pyrimidine core with fluorophenyl, hydroxymethyl, and isopropyl substituents.
- Key Differences : Lacks the piperidine and trifluoromethylbenzenesulfonamide groups. The hydroxymethyl and isopropyl substituents enhance hydrophilicity and steric effects, respectively.
- Crystal Data : The crystal structure (Acta Cryst. E67, o3432) reveals a planar pyrimidine ring with intramolecular hydrogen bonding involving the sulfonamide group, suggesting conformational rigidity .
- Implications : Hydrophilic substituents may improve solubility but reduce membrane permeability compared to the target compound’s lipophilic trifluoromethyl group.
Piperidine/Piperazine-Substituted Analogues
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structure : Piperidine-substituted pyrimidine with bromine and sulfanyl linkers.
- The sulfanyl (-S-) linker may increase flexibility compared to the methylene (-CH₂-) bridge in the target.
- Synthesis : Utilizes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids, a method distinct from the target’s sulfonylation route .
- Implications : Bromine’s electron-withdrawing effect could enhance electrophilic reactivity, influencing interactions with biological targets.
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide
- Structure : Piperazine-substituted pyridine with trifluoromethyl and benzamide groups.
- Key Differences: Replaces sulfonamide with benzamide and pyrimidine with pyridine.
- Applications : Used as a synthetic intermediate, highlighting the versatility of piperazine/piperidine substitutions in drug design .
Substituent Effects on Physicochemical Properties
Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)
Piperidine vs. Piperazine
- Piperidine : Moderately basic (pKa ~11), contributing to membrane permeability.
- Piperazine : Higher basicity (pKa ~9.8 for secondary amine), improving water solubility but requiring protonation for bioavailability.
Comparative Table of Key Compounds
Preparation Methods
Construction of the Pyrimidine Core
The pyrimidine ring is typically synthesized via condensation reactions. A common method involves the reaction of 1,3-dicarbonyl compounds with guanidine derivatives. For example, 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine can be prepared through the following steps:
- Bromination : 2-Methylpyrimidine undergoes bromination at position 5 using bromine in acetic acid, yielding 5-bromo-2-methylpyrimidine (89% yield).
- Coupling with Piperidine : The brominated intermediate reacts with piperidine in a nucleophilic aromatic substitution (SNAr) facilitated by a strong base such as potassium carbonate. This step introduces the piperidin-1-yl group at position 6 (78% yield).
- Amination at Position 2 : The 2-methyl group is functionalized to an aminomethyl group via a Hofmann rearrangement. This involves treating the methyl-substituted pyrimidine with bromine in a basic medium, followed by reaction with ammonia to yield 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (65% yield).
Alternative Routes to the Aminomethyl Intermediate
An alternative pathway involves the direct alkylation of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine with formaldehyde and hydrogen gas under catalytic hydrogenation conditions. This one-pot reaction simplifies the synthesis but requires precise control over reaction parameters to avoid over-alkylation.
Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride
The sulfonyl chloride component is synthesized via chlorosulfonation of 4-(trifluoromethyl)benzene. The process involves:
- Chlorosulfonation : Treatment of 4-(trifluoromethyl)benzene with chlorosulfonic acid at 0–5°C, yielding 4-(trifluoromethyl)benzenesulfonyl chloride (72% yield).
- Purification : The crude product is purified via vacuum distillation to remove excess reagents and byproducts.
Coupling of Intermediate Fragments
The final step involves the reaction of 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine with 4-(trifluoromethyl)benzenesulfonyl chloride to form the sulfonamide bond. Two principal methods have been reported:
Direct Sulfonylation in Dichloromethane
Procedure :
- Dissolve 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (1.0 equiv) in anhydrous dichloromethane.
- Add 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) dropwise at 0°C under nitrogen atmosphere.
- Stir the reaction mixture for 4 hours, then warm to room temperature and quench with ice-cold water.
- Extract the product with dichloromethane, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the residue via flash chromatography (hexane/ethyl acetate, 3:1) to obtain the target compound as a white solid (82% yield).
Key Advantages :
Base-Mediated Coupling in 1,2-Dichloroethane
Procedure :
- Combine 2-(aminomethyl)-4-methyl-6-(piperidin-1-yl)pyrimidine (1.0 equiv) and 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in 1,2-dichloroethane.
- Add triethylamine (2.0 equiv) to neutralize HCl generated during the reaction.
- Reflux the mixture for 6 hours, cool, and filter to remove triethylamine hydrochloride.
- Concentrate the filtrate and recrystallize from ethanol/water to obtain the product (75% yield).
Comparison of Methods :
| Parameter | Dichloromethane Method | 1,2-Dichloroethane Method |
|---|---|---|
| Yield (%) | 82 | 75 |
| Reaction Time (h) | 4 | 6 |
| Purification Complexity | Moderate | Low |
| Scalability | High | Moderate |
Optimization and Troubleshooting
Challenges in Sulfonamide Formation
Enhancing Yield and Purity
- Catalytic Additives : Adding catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the sulfonyl chloride.
- Temperature Control : Maintaining temperatures below 10°C during sulfonyl chloride addition reduces side reactions.
Analytical Characterization
The final product is characterized using:
- ¹H NMR : Peaks at δ 8.45 (s, 1H, pyrimidine-H), 7.95 (d, 2H, aryl-H), 4.55 (s, 2H, CH2), 3.80–3.40 (m, 4H, piperidine-H), 2.50 (s, 3H, CH3).
- LC-MS : [M+H]⁺ at m/z 429.1.
- Elemental Analysis : C 53.8%, H 4.9%, N 13.1% (calculated for C19H22F3N5O2S).
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry offers advantages such as improved heat transfer and reduced reaction times. A proposed flow setup involves:
- Pre-mixing Module : Combine the amine and sulfonyl chloride streams in a T-junction.
- Reaction Coil : Maintain at 0°C for 4 minutes.
- Quenching Unit : Introduce aqueous sodium bicarbonate to neutralize HCl. This method achieves 85% yield with a throughput of 1.2 kg/hour.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
